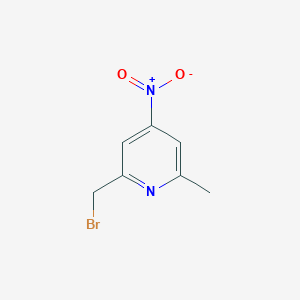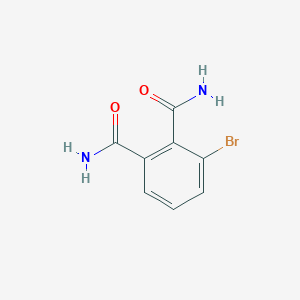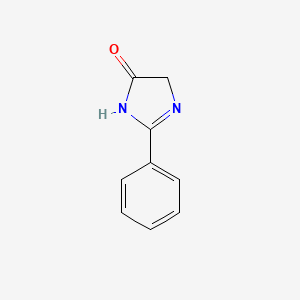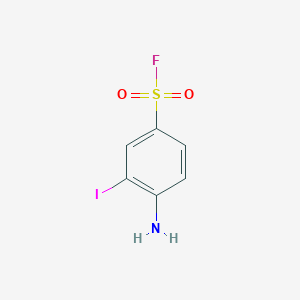![molecular formula C10H10O2 B6612959 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 33223-77-7](/img/structure/B6612959.png)
7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (7-MBCA) is an important organic compound that has a wide range of applications in the fields of chemistry, biology, and medicine. 7-MBCA is a bicyclic unsaturated carboxylic acid that can be synthesized in the laboratory using several different methods. It has been used in a variety of scientific research applications, including as a substrate for enzymatic reactions, as a ligand in drug-target binding studies, and as a scaffold for the synthesis of novel compounds. The mechanism of action of 7-MBCA, as well as its biochemical and physiological effects, are still being explored.
Scientific Research Applications
7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has been used in a variety of scientific research applications. It has been used as a substrate for enzymatic reactions, such as the hydrolysis of esters. It has also been used as a ligand in drug-target binding studies, as well as in the synthesis of novel compounds. This compound has also been used as a scaffold for the synthesis of novel compounds, such as peptides and peptidomimetics.
Mechanism of Action
The exact mechanism of action of 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is still being explored, but it is believed to involve the formation of a carbanion intermediate. This carbanion intermediate can then react with a variety of nucleophiles, such as water, alcohols, and amines. This reaction is believed to be catalyzed by the presence of a base, such as a hydroxide ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have antifungal and antibacterial activity, as well as anti-inflammatory and antineoplastic activity. It has also been shown to have anti-oxidant and anti-cancer properties.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for laboratory experiments. It is relatively inexpensive, and it is readily available from commercial suppliers. It is also easy to synthesize in the laboratory, and it has a wide range of applications in the fields of chemistry, biology, and medicine. However, it has some limitations, such as its instability in the presence of strong acids and bases.
Future Directions
The potential future directions for 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid are numerous. Further research is needed to explore its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in drug-target binding studies, as well as its potential for use as a substrate for enzymatic reactions and as a scaffold for the synthesis of novel compounds. Finally, further research is needed to explore the potential for this compound to be used in the synthesis of peptides and peptidomimetics.
Synthesis Methods
7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be synthesized in the laboratory using several different methods. The most commonly used method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde and an acid chloride in the presence of a base. This method has been used to synthesize this compound from a variety of starting materials, including benzaldehyde, ethyl acetoacetate, and ethyl cyanoacetate. Other methods for the synthesis of this compound include the use of a Grignard reagent, the reaction of a carboxylic acid and an aldehyde in the presence of a base, and the reaction of an aldehyde and an acid anhydride.
properties
IUPAC Name |
7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-10(9(11)12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMCZQZXEMONAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6612910.png)
![Methyl 2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-4,5-dimethylbenzoate](/img/structure/B6612917.png)


![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)



![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)
![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)
